molecular formula C9H12N2OS B2795761 N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide CAS No. 1695265-75-8

N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide

Cat. No. B2795761
M. Wt: 196.27
InChI Key: UUXUQMWQMDFJLU-UHFFFAOYSA-N
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Description

“N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide” is a compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Molecular Structure Analysis

The molecular structure of thiazole derivatives, including “N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide”, is characterized by the presence of a thiazole ring . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Future Directions

Thiazole derivatives continue to be a subject of interest for researchers due to their diverse biological activities . Future research may focus on synthesizing new thiazole derivatives, studying their biological activities, and exploring their potential applications in medicine .

properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-3-9(12)10-5-4-8-6-13-7(2)11-8/h3,6H,1,4-5H2,2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXUQMWQMDFJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide

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